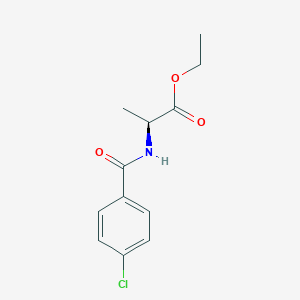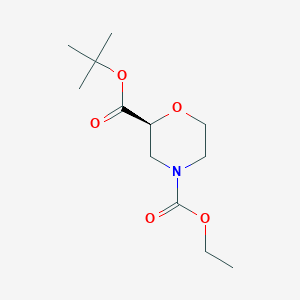![molecular formula C8H5BrO3 B12849797 6-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849797.png)
6-Bromo-4H-benzo[d][1,3]dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4H-benzo[d][1,3]dioxin-4-one is a chemical compound that belongs to the benzo[d][1,3]dioxin family. This compound is characterized by a bromine atom attached to the benzene ring, which is fused with a dioxin ring. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4H-benzo[d][1,3]dioxin-4-one can be achieved through several methods. One common approach involves the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This reaction proceeds at room temperature and results in the formation of the desired benzo[d][1,3]dioxin-4-one derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, using appropriate catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Amidation: The compound can react with primary amines to form salicylamides.
Common Reagents and Conditions
Copper(I) iodide (CuI): Used as a catalyst in the synthesis of benzo[d][1,3]dioxin-4-one derivatives.
Sodium bicarbonate (NaHCO3): Acts as a base in the reaction.
Acetonitrile: Solvent used in the reaction.
Major Products Formed
Salicylamides: Formed through amidation reactions with primary amines.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
6-Bromo-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the synthesis of insecticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxin ring structure play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- (6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine
Uniqueness
6-Bromo-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific bromine substitution and the dioxin ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C8H5BrO3 |
|---|---|
Molecular Weight |
229.03 g/mol |
IUPAC Name |
6-bromo-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H5BrO3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-3H,4H2 |
InChI Key |
YAGPTBSHAACSQB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=C(C=C2)Br)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


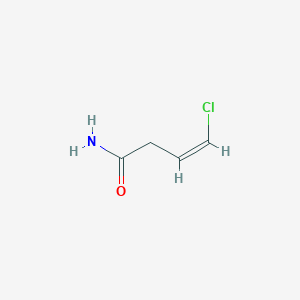
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)

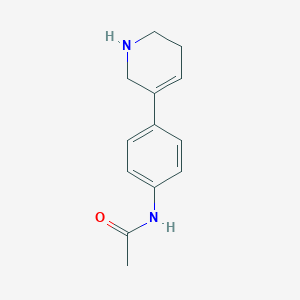



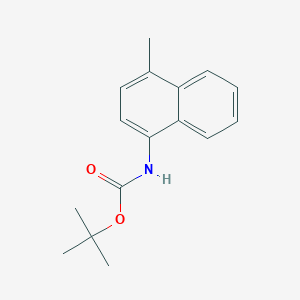
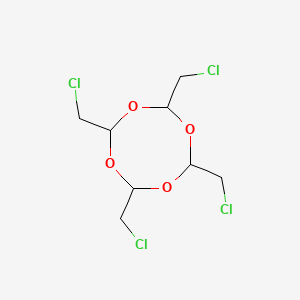
![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
